molecular formula C5H13NO2 B042682 (2S)-1,1-dimethoxypropan-2-amine CAS No. 55707-41-0

(2S)-1,1-dimethoxypropan-2-amine

Cat. No.: B042682
CAS No.: 55707-41-0
M. Wt: 119.16 g/mol
InChI Key: GZOKAVHTSXSLNB-BYPYZUCNSA-N
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Description

(2S)-1,1-dimethoxypropan-2-amine is an organic compound with the molecular formula C5H13NO2 It is a chiral amine with two methoxy groups attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,1-dimethoxypropan-2-amine typically involves the reaction of a suitable precursor with methanol in the presence of an acid catalyst. One common method is the reductive amination of 1,1-dimethoxypropan-2-one with ammonia or an amine source, followed by reduction with a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-1,1-dimethoxypropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield simpler amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used to replace methoxy groups with halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces simpler amines.

Scientific Research Applications

(2S)-1,1-dimethoxypropan-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-1,1-dimethoxypropan-2-amine exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its use, whether in biological systems or chemical reactions. The compound’s structure allows it to participate in hydrogen bonding and other interactions that influence its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfoxide (DMSO): An organosulfur compound with similar solvent properties.

    (1R,2S)-2-Phenylcyclopropanaminium: A chiral amine with different structural features but similar functional groups.

Uniqueness

(2S)-1,1-dimethoxypropan-2-amine is unique due to its specific chiral configuration and the presence of two methoxy groups

Properties

IUPAC Name

(2S)-1,1-dimethoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOKAVHTSXSLNB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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